molecular formula C7H7ClO5S B1363465 Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate CAS No. 306936-35-6

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Cat. No.: B1363465
CAS No.: 306936-35-6
M. Wt: 238.65 g/mol
InChI Key: TXBNAYVBYGGPIZ-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate (CAS: 306936-35-6) is a furan-based sulfonyl chloride derivative with the molecular formula C₇H₇ClO₅S and a molecular weight of 238.65 g/mol . It is characterized by a chlorosulfonyl (-SO₂Cl) group at the 5-position and a methyl ester (-COOCH₃) at the 3-position of the furan ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical applications . Its chlorosulfonyl group enables facile nucleophilic substitution reactions, making it valuable for introducing sulfonamide or sulfonate functionalities into target molecules.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNAYVBYGGPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371648
Record name Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-35-6
Record name Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate typically involves the direct chlorosulfonation of a suitably substituted methyl 2-methylfuran-3-carboxylate precursor. The chlorosulfonyl group is introduced at the 5-position of the furan ring by reaction with chlorosulfonic acid or related sulfonating agents under controlled conditions.

Stepwise Preparation Protocol

Step Reaction Conditions Notes
1 Starting material: Methyl 2-methylfuran-3-carboxylate Commercially available or synthesized via esterification Purity of starting material critical for selectivity
2 Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO3H) Temperature: 0–5 °C; Time: 4–6 hours; Solvent: neat or inert solvent like dichloromethane Slow addition of chlorosulfonic acid to control regioselectivity and minimize side reactions
3 Work-up: Quenching with cold methanol or water Controlled addition to avoid hydrolysis Esterification may occur simultaneously or post-chlorosulfonation
4 Purification: Recrystallization or chromatographic methods Solvent: ethyl acetate, hexane mixtures Yields typically 65–75% in lab scale

This method ensures selective introduction of the chlorosulfonyl group at the 5-position due to the electronic and steric effects of the methyl and ester substituents.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield and Selectivity
Temperature 0–5 °C Lower temperatures favor regioselectivity and reduce decomposition
Reaction Time 4–6 hours Sufficient for complete chlorosulfonation without overreaction
Molar Ratio (Furan:ClSO3H) 1:1 to 1:1.2 Slight excess of chlorosulfonic acid improves conversion
Solvent None or inert solvents (e.g., dichloromethane) Solvent choice affects reaction rate and product stability
Moisture Control Strictly anhydrous Prevents hydrolysis of sulfonyl chloride to sulfonic acid

Careful control of these parameters is critical to achieving high purity and yield, with industrial processes often employing continuous flow reactors for enhanced control and scalability.

Analytical and Characterization Data Post-Preparation

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and purity ¹H NMR: Signals at δ ~2.5 ppm (methyl group), δ ~3.9 ppm (ester methoxy), aromatic protons at δ ~7.1–7.3 ppm
High-Performance Liquid Chromatography (HPLC) Purity assessment >98% purity typical; retention times consistent with standards
Mass Spectrometry (MS) Molecular ion confirmation Molecular ion peak at m/z 238.65 ([M]+) or protonated [M+H]+
Melting Point Determination Physical property check Variable; data limited but consistent with literature for similar sulfonyl chlorides
Infrared Spectroscopy (IR) Functional group confirmation Strong peaks for sulfonyl chloride (~1350 and 1180 cm⁻¹), ester carbonyl (~1730 cm⁻¹)

These techniques validate the structural integrity and chemical identity of the synthesized compound.

Research Findings and Notes on Preparation

  • The chlorosulfonyl group is highly reactive and sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis to sulfonic acid derivatives.

  • Regioselectivity is influenced by the electron-donating methyl group at position 2 and the electron-withdrawing ester at position 3, which direct chlorosulfonation preferentially to the 5-position.

  • Industrial synthesis benefits from continuous flow technology , which allows precise temperature and reagent control, improving yield (>85%) and purity while minimizing by-products.

  • The compound serves as a versatile intermediate for further nucleophilic substitution reactions, enabling the synthesis of sulfonamides, sulfonates, and other derivatives with potential biological activity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
Direct chlorosulfonation Methyl 2-methylfuran-3-carboxylate Chlorosulfonic acid 0–5 °C, 4–6 h, anhydrous 65–75 (lab scale) High regioselectivity, moisture sensitive
Chlorosulfonation then esterification 5-Chlorosulfonyl furan acid Methanol, acid catalyst Room temp, 2–4 h Variable Two-step process, allows isolation of acid intermediate
Chlorosulfonation of chloromethyl derivative Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate Chlorosulfonic acid Controlled temp, variable time Lower, less common Additional synthetic steps required

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), and mild bases (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Organic Synthesis

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorosulfonyl group can participate in various chemical reactions, including:

  • Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
  • Reduction Reactions : The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : The furan ring can undergo oxidation to form different derivatives.

This versatility makes it a valuable building block in organic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in drug development:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit potent inhibitory effects against metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This compound has shown effectiveness in enhancing the activity of β-lactam antibiotics against resistant strains.
  • Histone Deacetylase Inhibition : It has been utilized as a precursor in synthesizing conjugated hydroxamic acids, which act as potent histone deacetylase inhibitors. This mechanism is significant for cancer therapies, as inhibiting these enzymes can lead to cancer cell death.

Material Science

In material science, this compound is used in the synthesis of specialty chemicals and materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for various industrial applications.

Case Studies and Research Findings

  • Antimicrobial Resistance : Studies have demonstrated that this compound can inhibit MBLs effectively, thus restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. This application is critical in addressing the growing issue of antimicrobial resistance.
  • Drug Development : The compound's role as a precursor for histone deacetylase inhibitors has been highlighted in recent research, emphasizing its potential in developing novel cancer therapies.
  • Material Innovations : Ongoing research into the use of this compound in creating advanced materials showcases its versatility and importance in material science.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The furan ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Ethyl 5-(Chlorosulfonyl)-2-Methylfuran-3-Carboxylate

  • Molecular Formula : C₈H₉ClO₅S
  • Molecular Weight : 252.67 g/mol
  • Key Differences : The ethyl ester group (-COOCH₂CH₃) replaces the methyl ester, slightly increasing molecular weight and lipophilicity. This compound is synthesized via chlorosulfonic acid treatment of ethyl 2-methylfuran-3-carboxylate, yielding an orange oil .
  • Reactivity : Similar to the methyl analog, but the bulkier ethyl group may reduce reaction rates in sterically hindered environments.

Ethyl 5-(4-Chlorophenyl)-4-(Chlorosulfonyl)-2-Methylfuran-3-Carboxylate

  • Molecular Formula : C₁₄H₁₂Cl₂O₅S
  • Molecular Weight : 363.21 g/mol
  • Key Differences: Incorporates a 4-chlorophenyl substituent at the 5-position and a chlorosulfonyl group at the 4-position.
  • Applications : Used in NLRP3 inflammasome inhibition studies, highlighting the role of aryl groups in modulating biological activity .

Methyl 4-(Chlorosulfonyl)-2,5-Dimethylfuran-3-Carboxylate

  • Molecular Formula : C₈H₉ClO₅S
  • Molecular Weight : 252.67 g/mol
  • Key Differences : Features methyl groups at both the 2- and 5-positions, increasing steric hindrance around the sulfonyl chloride. This may reduce reactivity toward bulky nucleophiles compared to the target compound .

Thiophene-Based Analogs

Methyl 5-Chloro-3-(Chlorosulfonyl)Thiophene-2-Carboxylate

  • Molecular Formula : C₆H₅Cl₂O₄S₂
  • Molecular Weight : 291.14 g/mol
  • Key Differences: Replaces the furan oxygen with sulfur (thiophene ring), altering electronic properties.
  • Applications : Used in materials science for synthesizing conductive polymers due to thiophene’s superior electronic properties compared to furan .

Methyl 2-Chloro-5-(Chlorosulfonyl)Furan-3-Carboxylate

  • Molecular Formula : C₆H₄Cl₂O₅S
  • Molecular Weight : 259.07 g/mol
  • Key Differences : Chlorine substituent at the 2-position introduces steric and electronic effects, directing nucleophilic attacks to the 5-position. This compound is less thermally stable than the target molecule due to increased ring strain .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications Source
This compound C₇H₇ClO₅S 238.65 Methyl ester, 5-chlorosulfonyl Pharmaceutical intermediates
Ethyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate C₈H₉ClO₅S 252.67 Ethyl ester NLRP3 inflammasome inhibitors
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate C₁₄H₁₂Cl₂O₅S 363.21 4-Chlorophenyl substituent Anti-inflammatory agents
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate C₆H₅Cl₂O₄S₂ 291.14 Thiophene ring Conductive polymers

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group (-SO₂Cl) : Common to all analogs, this group undergoes nucleophilic substitution with amines (to form sulfonamides) or alcohols (to form sulfonates). Reactivity is influenced by adjacent substituents; electron-withdrawing groups (e.g., methyl esters) enhance electrophilicity .
  • Ester vs.
  • Heterocycle Effects : Furan derivatives generally exhibit higher reactivity but lower thermal stability compared to thiophene analogs, which benefit from sulfur’s polarizability and resonance effects .

Biological Activity

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound features a furan ring substituted with a chlorosulfonyl group and a methyl ester, which contributes to its unique chemical reactivity. The presence of the sulfonyl group enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The chlorosulfonyl group can mimic natural substrates, allowing it to interfere with enzyme functions critical for various biochemical pathways. This inhibition can lead to significant effects on microbial growth and inflammation pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Bacillus cereus300

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including HeLa and HepG2 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant potential for further development as an anticancer agent.

Cell Line IC50 (µg/mL)
HeLa62.37
HepG275.00
Vero100.00

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by Phutdhawong et al. synthesized derivatives of this compound and evaluated their biological activities against various microbial strains and cancer cell lines. The findings highlighted the importance of the furan ring's substitution pattern in determining biological efficacy .
  • HDAC Inhibition : Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been used as a precursor for synthesizing hydroxamic acids that act as histone deacetylase (HDAC) inhibitors. These compounds are promising candidates for cancer therapy due to their role in regulating gene expression linked to tumor growth .
  • Neurological Applications : Research indicates that derivatives of this compound may serve as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, which are crucial in neurological processes such as learning and memory. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What synthetic methodologies are recommended for Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate?

The compound can be synthesized via iridium-catalyzed C-H activation followed by sulfonation. For example, methyl 2-methylfuran-3-carboxylate reacts with chlorosulfonic acid under controlled conditions. Purification via flash chromatography (e.g., 5% ethyl acetate in hexanes) and characterization by NMR and GC-MS are critical. Similar protocols for furan derivatives report yields of ~77% after optimization of reaction time and temperature .

Q. How should researchers validate the purity and structural integrity of this compound?

Use 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at δ ~2.35 ppm and sulfonyl signals in aromatic regions). GC-MS verifies the molecular ion (e.g., m/z 260 for related compounds) and fragmentation patterns. Elemental analysis (e.g., C 73.82%, H 7.74%) ensures purity, with deviations indicating residual solvents or byproducts .

Q. What safety protocols are essential for handling the chlorosulfonyl moiety?

The sulfonyl chloride group is moisture-sensitive and releases HCl upon hydrolysis. Conduct reactions under inert atmospheres (N₂/Ar), use anhydrous solvents, and store the compound in sealed, desiccated containers. Immediate rinsing with water is required for skin/eye contact, and spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in sulfonyl-containing furans?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is ideal. For sulfonyl benzofurans, low-temperature data collection (e.g., 100 K) improves resolution, while hydrogen-bonding networks and crystal packing are analyzed via SHELXPRO. Disordered sulfonyl groups may require constrained refinement .

Q. What strategies address conflicting spectroscopic data during synthesis?

Contradictions in NMR signals (e.g., overlapping peaks) can be resolved with 2D techniques (HSQC, HMBC). For diastereomer formation, NOESY identifies spatial proximity. Discrepancies in mass spectra necessitate high-resolution MS (HRMS) to distinguish isotopic patterns or adducts .

Q. How can reaction yields be optimized in iridium-catalyzed functionalization of this compound?

Screening co-catalysts (e.g., tert-butyl ethylene) stabilizes reactive intermediates. Using 2.5 equivalents of allyl cyclohexene at 50°C enhances regioselectivity. Monitoring via TLC (e.g., 5% EtOAc in hexanes, Rf = 0.25) ensures reaction completion before quenching .

Q. What computational methods predict reactivity of the chlorosulfonyl group in further derivatizations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the sulfonyl site. Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization at the 5-position. Solvent effects (e.g., toluene vs. DMF) are simulated using COSMO-RS .

Methodological Notes

  • Chromatography : Use silica gel columns with gradients of ethyl acetate/hexanes (1–5%) for purification .
  • Crystallization : Diffraction-quality crystals may require slow evaporation from dichloromethane/hexane mixtures .
  • Reactivity : The sulfonyl chloride group reacts with amines/thiols, enabling peptide coupling or polymer grafting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

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